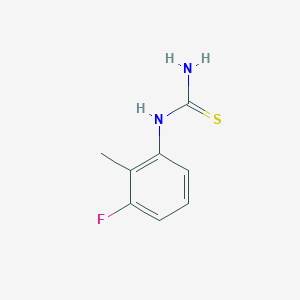
3-Hydroxy-2-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyloctanoic acid (HMOCA) is a naturally occurring organic compound found in many foods, including fruits, vegetables, and dairy products. HMOCA is a small molecule with an acidic functional group, and is a part of the family of short-chain fatty acids. It has been studied extensively in recent years due to its potential therapeutic and pharmacological applications.
Scientific Research Applications
3-Hydroxy-2-methyloctanoic acid has been studied extensively in recent years due to its potential therapeutic and pharmacological applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied as a potential treatment for a variety of diseases, including cancer, Alzheimer’s disease, diabetes, and obesity. This compound has also been studied for its potential to affect the metabolism of lipids, proteins, and carbohydrates.
Mechanism of Action
The exact mechanism of action of 3-Hydroxy-2-methyloctanoic acid is not yet fully understood. However, it is believed that this compound acts by binding to and activating certain receptors, such as the G-protein coupled receptor GPR41. This activation of GPR41 is thought to lead to the production of certain hormones and enzymes, which in turn may lead to the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to affect the metabolism of lipids, proteins, and carbohydrates, and may be beneficial in treating a variety of diseases, including cancer, Alzheimer’s disease, diabetes, and obesity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Hydroxy-2-methyloctanoic acid in lab experiments include its low cost, its ease of synthesis, and its wide range of potential therapeutic and pharmacological applications. The main limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Future Directions
For research on 3-Hydroxy-2-methyloctanoic acid include further investigation into its mechanism of action, as well as its potential applications in the treatment of a variety of diseases. Additional research is also needed to explore the potential of this compound as a therapeutic agent for metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to explore the potential of this compound as an anti-cancer agent. Finally, research is needed to explore the potential of this compound as an antioxidant agent and to determine the optimal dosage and administration route for its therapeutic use.
Synthesis Methods
3-Hydroxy-2-methyloctanoic acid can be synthesized through a variety of methods, including chemical synthesis, biotransformation, and fermentation. Chemical synthesis involves the use of reagents and catalysts to form this compound from simple starting materials. Biotransformation involves the use of enzymes to convert other compounds into this compound, while fermentation is a process in which microorganisms are used to convert organic compounds into this compound.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-2-methyloctanoic acid involves the oxidation of 3-hydroxy-2-methyloctanal using a suitable oxidizing agent.", "Starting Materials": [ "3-hydroxy-2-methyloctanal", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, etc.)", "Solvent (e.g. water, dichloromethane, etc.)" ], "Reaction": [ "Dissolve 3-hydroxy-2-methyloctanal in a suitable solvent.", "Add the oxidizing agent slowly to the reaction mixture with stirring.", "Maintain the reaction mixture at a suitable temperature and pH.", "Monitor the progress of the reaction using TLC or other suitable analytical techniques.", "Once the reaction is complete, isolate the product by extraction and purification using standard techniques.", "The resulting product is 3-hydroxy-2-methyloctanoic acid." ] } | |
CAS RN |
89157-39-1 |
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-hydroxy-2-methyloctanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7(2)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
UEMCNNQAUSYMER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



